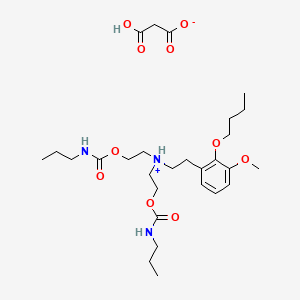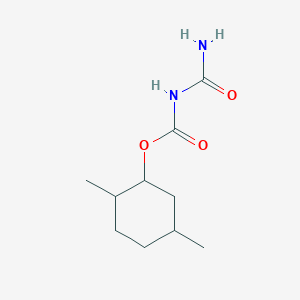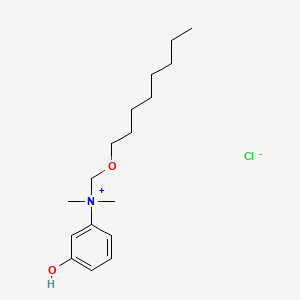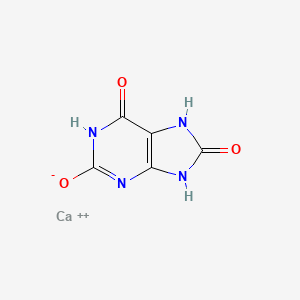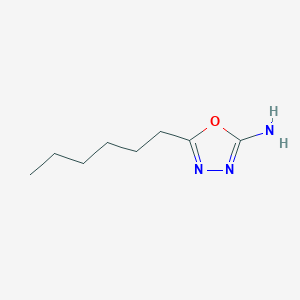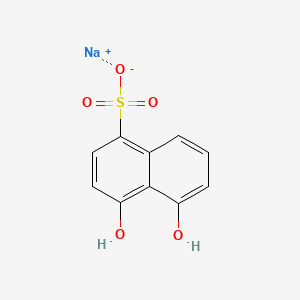
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of sulfonic acid and hydroxyl groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature of 20-35°C. Gradual addition of more concentrated oleum and further naphthalene is done alternately. After heating the mixture for several hours, the reaction mixture is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of various industrial chemicals and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of 1-naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic acid, 4,5-dihydroxy-, monosodium salt can be compared with other similar compounds such as:
1-Naphthol-4-sulfonic acid sodium salt: Similar in structure but with different hydroxylation patterns.
Sodium 4-amino-1-naphthalenesulfonate: Contains an amino group instead of hydroxyl groups.
1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt: An azo compound with additional sulfonic acid groups .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
54179-01-0 |
|---|---|
Molekularformel |
C10H7NaO5S |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
sodium;4,5-dihydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
JHHXMIZEZYUKLW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


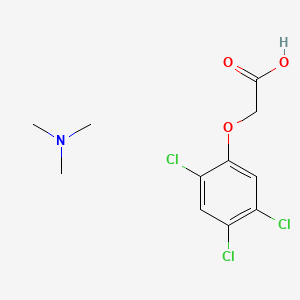

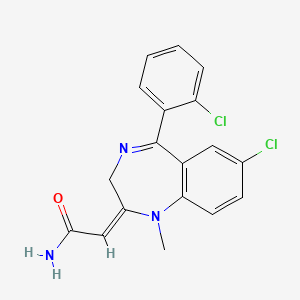
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
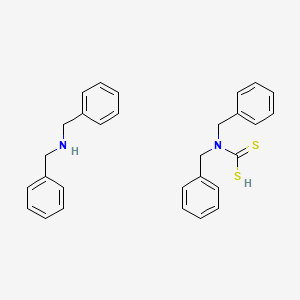
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
